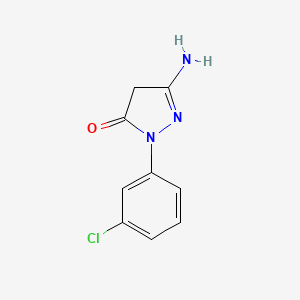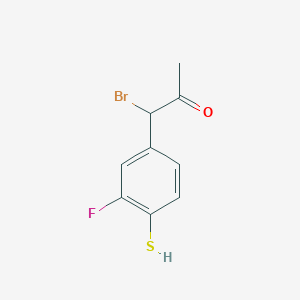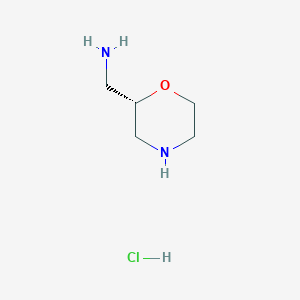
(S)-Morpholin-2-ylmethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Morpholin-2-ylmethanamine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of (S)-Morpholin-2-ylmethanamine hydrochloride typically involves the reaction of morpholine with formaldehyde and hydrogen chloride. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process is carried out under controlled temperatures to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
(S)-Morpholin-2-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. Major products formed from these reactions include various substituted morpholine derivatives and amine compounds.
Wissenschaftliche Forschungsanwendungen
(S)-Morpholin-2-ylmethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of (S)-Morpholin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with cell surface receptors, influencing cell signaling pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
(S)-Morpholin-2-ylmethanamine hydrochloride can be compared with other similar compounds, such as:
Morpholine: A simpler compound with a similar ring structure but lacking the amine group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
Piperazine: A compound with a similar ring structure but containing two nitrogen atoms instead of one nitrogen and one oxygen. The uniqueness of this compound lies in its specific stereochemistry and the presence of both nitrogen and oxygen in the ring, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H13ClN2O |
|---|---|
Molekulargewicht |
152.62 g/mol |
IUPAC-Name |
[(2S)-morpholin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4,6H2;1H/t5-;/m0./s1 |
InChI-Schlüssel |
KHXKUYVTCGGVIK-JEDNCBNOSA-N |
Isomerische SMILES |
C1CO[C@H](CN1)CN.Cl |
Kanonische SMILES |
C1COC(CN1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



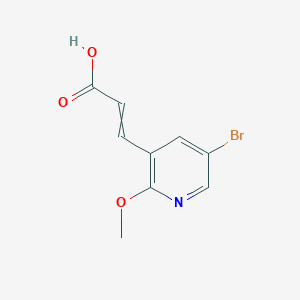

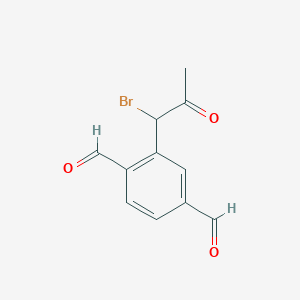
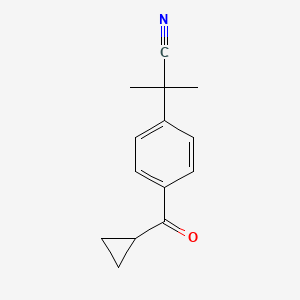
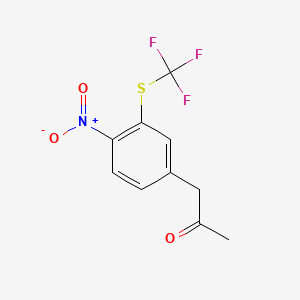

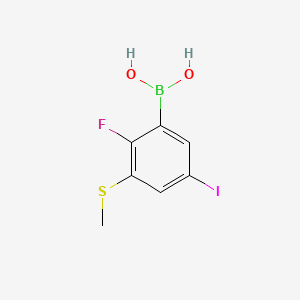
![4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)



